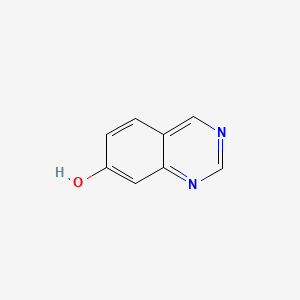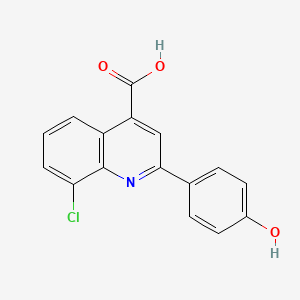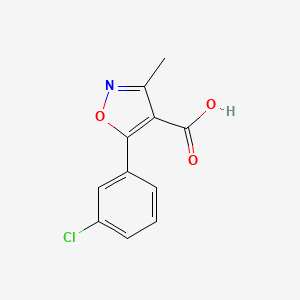
5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid
Overview
Description
5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid (5-CPMICA) is a compound that has been used in a variety of scientific research applications due to its unique properties. This compound has been studied for its ability to act as an inhibitor of enzymes, as well as its potential to be used in drug delivery systems.
Scientific Research Applications
Synthesis and Reactivity
The synthesis of compounds related to "5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid" involves cascade transformations leading to derivatives that have shown significant antitumor activity. These compounds are synthesized from accessible isoxazolyl-carboxylic acids through reactions with aryl(heteryl)amines or through the action of phenol or 4-fluorophenol for highly basic amines (Potkin et al., 2014). Additionally, the development of synthetic strategies targeting isoxazoles, due to their pharmacological activities, has been a recurrent aim. The versatile methodology allows the preparation of pharmacologically active isoxazoles in high yields through reactions with aryl nitrile oxides and various enolates (Vitale & Scilimati, 2013).
Antitumor Activity
Isoxazolyl derivatives, including those synthesized from "5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid," have been explored for their antitumor properties. One study reported the synthesis of comenic acid derivatives containing isoxazole and isothiazole moieties, demonstrating a synergistic effect with first-line antitumor drugs used in chemotherapy for brain tumors (Kletskov et al., 2018).
Photochemical Properties
The photochemistry and vibrational spectra of matrix-isolated derivatives of isoxazole, including methyl 4-chloro-5-phenylisoxazole-3-carboxylate, have been studied through FTIR spectroscopy. These studies provide insights into the conformers of such compounds and their photoisomerization processes, which are relevant for understanding the chemical behavior under light exposure (Lopes et al., 2011).
Potential Applications in NLO Materials
Research on N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, which share structural similarities with the compound , has highlighted their potential as nonlinear optical (NLO) materials. These compounds exhibit significant optical nonlinearity, making them candidates for optical limiting applications (Chandrakantha et al., 2013).
properties
IUPAC Name |
5-(3-chlorophenyl)-3-methyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-6-9(11(14)15)10(16-13-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIACXLQDHUCWOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-phenyl)-3-methyl-isoxazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Methyl-6-phenyl-1,6-dihydropyrazolo[3,4-c]pyrazol-3-amine](/img/structure/B1437699.png)
![1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1437700.png)


![Benzenesulfonic acid, 3-[[8-(acetylamino)-2-hydroxy-1-naphthalenyl]azo]-5-chloro-2-hydroxy-, monosodium salt](/img/structure/B1437707.png)
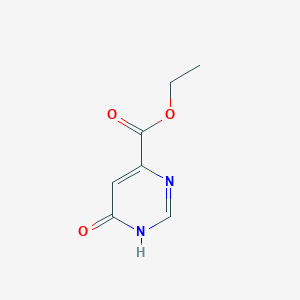
![N-(4-Hydroxy-6-methyl-2-pyrimidinyl)-N'-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B1437709.png)

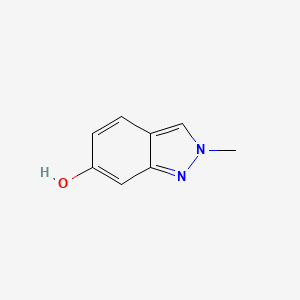
![Methyl (2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B1437712.png)

